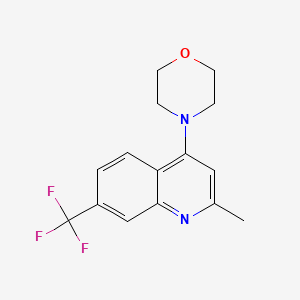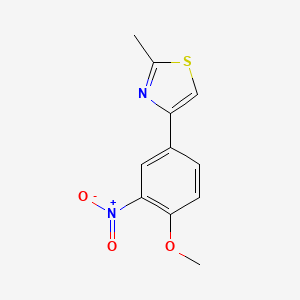
2-methyl-4-(4-morpholinyl)-7-(trifluoromethyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-4-(4-morpholinyl)-7-(trifluoromethyl)quinoline, also known as AG1478, is a synthetic small molecule inhibitor that specifically targets the epidermal growth factor receptor (EGFR). This compound has been extensively studied for its potential applications in cancer research and therapy.
作用机制
2-methyl-4-(4-morpholinyl)-7-(trifluoromethyl)quinoline acts as a competitive inhibitor of the ATP-binding site of EGFR. It binds to the receptor with high affinity and specificity, preventing the binding of ATP and subsequent phosphorylation of tyrosine residues on the receptor. This leads to the inhibition of downstream signaling pathways, including the PI3K/Akt and Ras/MAPK pathways, which are involved in cell proliferation, survival, and angiogenesis.
Biochemical and Physiological Effects
2-methyl-4-(4-morpholinyl)-7-(trifluoromethyl)quinoline has been shown to have potent anti-tumor activity in various cancer cell lines and animal models. It induces cell cycle arrest and apoptosis, and inhibits the migration and invasion of cancer cells. In addition, 2-methyl-4-(4-morpholinyl)-7-(trifluoromethyl)quinoline has been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting its potential use in combination with other cancer treatments.
实验室实验的优点和局限性
2-methyl-4-(4-morpholinyl)-7-(trifluoromethyl)quinoline is a highly specific and potent inhibitor of EGFR, making it a valuable tool for investigating the role of EGFR signaling in cancer biology. Its use in preclinical studies has provided valuable insights into the mechanisms of EGFR-mediated tumor growth and progression. However, its high potency and specificity may also limit its use in certain experimental settings, as it may interfere with other signaling pathways or cellular processes that are not directly related to EGFR.
未来方向
There are several future directions for the use of 2-methyl-4-(4-morpholinyl)-7-(trifluoromethyl)quinoline in cancer research. One potential application is in the development of targeted therapies for EGFR-driven cancers. 2-methyl-4-(4-morpholinyl)-7-(trifluoromethyl)quinoline has already been shown to have potent anti-tumor activity in preclinical models, and its use in combination with other targeted therapies may provide synergistic effects and improve clinical outcomes.
Another potential application is in the development of diagnostic tools for EGFR-positive cancers. 2-methyl-4-(4-morpholinyl)-7-(trifluoromethyl)quinoline can be labeled with a fluorescent or radioactive tag and used to selectively detect EGFR expression in tumor tissues, which may aid in the diagnosis and staging of cancer.
Finally, 2-methyl-4-(4-morpholinyl)-7-(trifluoromethyl)quinoline may also have potential applications in other disease areas, such as inflammatory disorders and neurodegenerative diseases, where EGFR signaling has been implicated. Further research is needed to explore these potential applications and to fully understand the mechanisms of action and limitations of 2-methyl-4-(4-morpholinyl)-7-(trifluoromethyl)quinoline.
合成方法
2-methyl-4-(4-morpholinyl)-7-(trifluoromethyl)quinoline can be synthesized through a multistep process starting from 2-methylquinoline. The first step involves the reaction of 2-methylquinoline with trifluoroacetic anhydride to form 2-methyl-4-trifluoroacetylquinoline. This intermediate is then reacted with morpholine in the presence of a base to yield 2-methyl-4-(4-morpholinyl)quinoline. Finally, the trifluoroacetyl group is removed using sodium hydroxide to obtain the desired product, 2-methyl-4-(4-morpholinyl)-7-(trifluoromethyl)quinoline.
科学研究应用
2-methyl-4-(4-morpholinyl)-7-(trifluoromethyl)quinoline has been widely used in cancer research as a tool to investigate the role of EGFR signaling in tumor growth and progression. EGFR is a transmembrane receptor that plays a crucial role in regulating cell proliferation, differentiation, and survival. Aberrant activation of EGFR has been implicated in the development and progression of various types of cancer, including lung, breast, and head and neck cancers.
2-methyl-4-(4-morpholinyl)-7-(trifluoromethyl)quinoline has been shown to inhibit the tyrosine kinase activity of EGFR by binding to its ATP-binding site, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth in vitro and in vivo.
属性
IUPAC Name |
4-[2-methyl-7-(trifluoromethyl)quinolin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O/c1-10-8-14(20-4-6-21-7-5-20)12-3-2-11(15(16,17)18)9-13(12)19-10/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYFYMMHEIVRKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzaldehyde [4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5757451.png)
![8-allyl-9-mercapto-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B5757457.png)

![N-{[(2-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5757470.png)
![N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5757471.png)
![N-ethyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5757476.png)


![2-[(4-methylphenyl)sulfonyl]-N-phenylethanethioamide](/img/structure/B5757491.png)
![2-chloro-N-[4-(3-pyridinyloxy)phenyl]benzamide](/img/structure/B5757497.png)
![1-(2-fluorophenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5757504.png)
![N'~1~,N'~2~-bis[4-(dimethylamino)benzylidene]ethanedihydrazonamide](/img/structure/B5757510.png)

